4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)-

Description

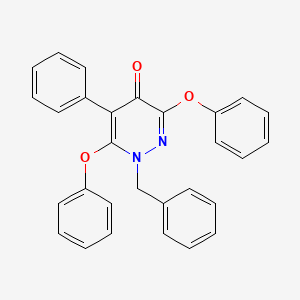

4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- is a pyridazinone derivative characterized by a central six-membered heterocyclic ring containing two nitrogen atoms. The compound features a benzyl (phenylmethyl) group at position 1, phenyl and diphenoxy substituents at positions 3, 5, and 6, respectively. Pyridazinones are known for diverse biological activities, including pesticidal and pharmaceutical applications . Synthetic routes for analogous pyridazinones often involve cyclization reactions or functionalization of preformed heterocycles, as seen in methods utilizing oxirane intermediates .

Properties

CAS No. |

919198-06-4 |

|---|---|

Molecular Formula |

C29H22N2O3 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4-one |

InChI |

InChI=1S/C29H22N2O3/c32-27-26(23-15-7-2-8-16-23)29(34-25-19-11-4-12-20-25)31(21-22-13-5-1-6-14-22)30-28(27)33-24-17-9-3-10-18-24/h1-20H,21H2 |

InChI Key |

UHHYTJFUBASOLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)C(=N2)OC3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of Phenyl and Benzyl Groups:

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s diphenoxy groups enhance electron-withdrawing effects on the pyridazinone ring compared to pyrazon’s chloro and amino groups. This may reduce nucleophilic reactivity but increase stability .

Synthetic Complexity: Pyridazinones like the target compound likely require multi-step syntheses involving selective etherification and benzylation, contrasting with pyrazoline derivatives synthesized via chalcone-hydrazine condensations .

Biological Activity: Pyrazon’s herbicidal activity is attributed to its chloro and amino groups, which disrupt plant metabolic pathways . The target compound’s phenoxy substituents may confer pesticidal properties, though empirical data is lacking.

Reactivity and Stability

- Electrophilic Substitution: Pyridazinones with electron-donating groups (e.g., methoxy in pyrazolines ) undergo electrophilic attack at nitrogen or oxygen sites. The target compound’s diphenoxy groups may direct electrophiles to the para positions of the phenoxy rings.

- Nucleophilic Reactions: Pyridazinones react with nucleophiles at the carbonyl group; steric hindrance from the benzyl group in the target compound may slow such reactions compared to pyrazon .

Spectroscopic Characterization

- IR Spectroscopy: Pyridazinones exhibit carbonyl stretches near 1680–1700 cm⁻¹. The target compound’s IR spectrum would show additional peaks for ether (C-O-C) and aromatic C-H bonds, similar to pyrazoline derivatives .

- NMR: The benzyl group’s protons would resonate as a singlet near δ 4.5–5.0 ppm, while diphenoxy aromatic protons may split into complex multiplets .

Biological Activity

4(1H)-Pyridazinone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- is particularly notable for its potential therapeutic applications, including antiplatelet, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of 4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- can be represented as follows:

Antiplatelet Activity

Research indicates that pyridazinone derivatives exhibit significant antiplatelet effects. A study focused on the synthesis and evaluation of various pyridazinone compounds found that modifications at the 5-position significantly influenced their inhibitory effects on platelet aggregation. For instance, compounds with specific substituents showed enhanced activity against thrombin-induced platelet aggregation, making them potential candidates for cardiovascular therapies .

Anticancer Properties

4(1H)-Pyridazinone derivatives have also been investigated for their anticancer properties. A study synthesized several pyridazinone-based compounds and evaluated their cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and gastric adenocarcinoma (AGS). The results indicated that certain derivatives exhibited promising anti-proliferative effects, with some compounds achieving a GI50 value below 0.1 mM against leukemia cell lines .

Anti-inflammatory and Analgesic Effects

In addition to antiplatelet and anticancer activities, pyridazinones have demonstrated anti-inflammatory and analgesic properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a critical role in inflammatory responses. Compounds derived from the pyridazinone scaffold have been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions .

Case Study 1: Antiplatelet Activity Evaluation

A series of experiments were conducted to evaluate the antiplatelet activity of substituted pyridazinones. The study revealed that the presence of specific phenoxy groups significantly enhanced the inhibitory effect on platelet aggregation. The most potent compound demonstrated an IC50 value of 0.5 µM in vitro, suggesting its potential for further development as an antithrombotic agent .

Case Study 2: Anticancer Efficacy in Human Cell Lines

In a comprehensive screening of new pyridazinone derivatives against various human cancer cell lines, one compound was identified with exceptional activity against non-small cell lung cancer (NCI-H522) and breast cancer (MDA-MB-231). This compound exhibited a remarkable reduction in cell viability with an IC50 value of less than 0.05 mM, indicating its potential as a lead candidate for cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 4(1H)-pyridazinone derivatives with multiple aromatic substituents?

A multi-step synthesis approach is typically employed. For example, chalcone precursors (e.g., 3-aryl-1-phenylprop-2-en-1-one) can undergo cyclization with substituted hydrazines under acidic conditions (e.g., HCl in glacial acetic acid at 60–65°C for 30 minutes, followed by reflux). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high purity . Characterization should include FT-IR (to confirm carbonyl and aromatic C-H stretches) and NMR (to verify substituent positions and regiochemistry) .

Q. How can structural ambiguities in pyridazinone derivatives be resolved using spectroscopic techniques?

Combine ¹H-NMR, ¹³C-NMR, and 2D-COSY to resolve overlapping signals. For example, in pyrazoline analogs, coupling constants (e.g., ) distinguish axial/equatorial protons in the heterocyclic ring, while NOESY confirms spatial arrangements of phenyl groups . High-resolution mass spectrometry (HRMS) validates molecular formulas, and elemental analysis ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What solvent systems and reaction conditions optimize yields in pyridazinone synthesis?

Polar aprotic solvents (e.g., n-butanol) with catalytic ammonium acetate enhance cyclocondensation reactions. For example, refluxing at 100–110°C for 4–8 hours with a 2:1 molar ratio of aldehyde to ketone precursor achieves yields >80% in pyridine-fused derivatives . Acidic conditions (e.g., glacial acetic acid/HCl) favor hydrazone formation, while inert atmospheres minimize oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in poly-substituted pyridazinones be addressed during synthesis?

Use steric and electronic directing groups. For instance, electron-withdrawing groups (e.g., nitro) at specific positions direct nucleophilic attacks, as seen in pyrazole analogs . Computational modeling (DFT) predicts reactive sites, while substituent tuning (e.g., methoxy vs. ethoxy groups) alters electronic environments to favor desired regiochemistry .

Q. What strategies resolve contradictions in bioactivity data for pyridazinone derivatives?

Cross-validate assays using orthogonal methods. For example, if a compound shows inconsistent IC₅₀ values in kinase inhibition studies, repeat assays with recombinant enzymes (vs. cell-based systems) to isolate confounding factors like membrane permeability . Dose-response curves and molecular docking (e.g., AutoDock Vina) clarify structure-activity relationships (SARs) .

Q. How do substituent modifications (e.g., diphenoxy vs. alkoxy groups) impact physicochemical properties?

LogP calculations and Hansen solubility parameters predict hydrophobicity changes. For example, replacing methoxy with ethoxy groups increases logP by ~0.5 units, enhancing lipid bilayer penetration . X-ray crystallography of analogs (e.g., 3,4-dimethylphenyl derivatives) reveals steric effects on π-π stacking and crystallinity .

Q. What analytical methods detect and quantify degradation products in pyridazinone derivatives under varying pH conditions?

Use stability-indicating HPLC methods with photodiode array (PDA) detection. For example, a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water resolves degradation peaks. LC-MS/MS identifies hydrolyzed byproducts (e.g., phenylacetic acid from benzyl cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.